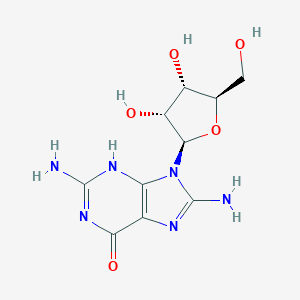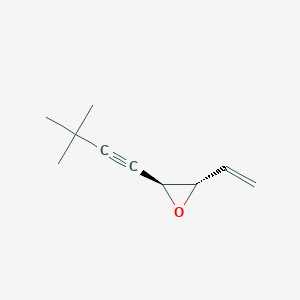
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI), commonly known as dipropyleneglycol dibenzoate (DPGDB), is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPGDB is a colorless and odorless liquid that is widely used as a plasticizer and solvent in various industries.
Wirkmechanismus
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) acts as a plasticizer by reducing the glass transition temperature of PVC, which makes the material more flexible and easier to process. In organic synthesis, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) acts as a solvent and a reaction medium, facilitating the reaction between reactants. As a lubricant, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) reduces friction between metal surfaces, which increases the lifespan of metalworking tools. Additionally, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has been found to reduce engine emissions by improving the combustion efficiency of fuels.
Biochemical and Physiological Effects:
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has low toxicity and is considered safe for use in various applications. However, studies have shown that exposure to high levels of Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) may cause skin irritation and respiratory problems. Furthermore, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has been found to have estrogenic activity, which may affect the endocrine system in humans and animals.
Vorteile Und Einschränkungen Für Laborexperimente
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) is a versatile chemical compound that has many advantages in lab experiments. It is a non-toxic and non-flammable liquid that can be easily handled and stored. Furthermore, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has a low vapor pressure, which reduces the risk of exposure to harmful vapors. However, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has some limitations in lab experiments, such as its low solubility in water, which may affect its ability to dissolve certain compounds.
Zukünftige Richtungen
There are many potential future directions for the study of Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI). One area of research is the development of new applications for Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI), such as its use as a fuel additive or in the production of biodegradable plastics. Additionally, further research is needed to understand the long-term effects of Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) exposure on human health and the environment. Finally, the synthesis of new compounds based on Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) may lead to the discovery of new materials with unique properties and applications.
Conclusion:
In conclusion, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) is a chemical compound that has many potential applications in various fields of science. Its unique properties make it a versatile and valuable material for use in lab experiments and industrial applications. However, further research is needed to fully understand the effects of Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) on human health and the environment, and to develop new applications for this important chemical compound.
Synthesemethoden
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) can be synthesized by the reaction of dipropylene glycol with benzoyl chloride in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) as a major product with high purity.
Wissenschaftliche Forschungsanwendungen
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has been extensively studied for its potential applications in various fields of science. It has been used as a plasticizer in the production of polyvinyl chloride (PVC) products, such as medical devices, toys, and food packaging. Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has also been used as a solvent in the synthesis of organic compounds and as a lubricant in the production of metalworking fluids. Furthermore, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has been studied for its potential use as a fuel additive, due to its ability to reduce engine emissions.
Eigenschaften
CAS-Nummer |
173032-92-3 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(2S,3S)-2-(3,3-dimethylbut-1-ynyl)-3-ethenyloxirane |
InChI |
InChI=1S/C10H14O/c1-5-8-9(11-8)6-7-10(2,3)4/h5,8-9H,1H2,2-4H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
GYINHZXBVAZMNI-IUCAKERBSA-N |
Isomerische SMILES |
CC(C)(C)C#C[C@H]1[C@@H](O1)C=C |
SMILES |
CC(C)(C)C#CC1C(O1)C=C |
Kanonische SMILES |
CC(C)(C)C#CC1C(O1)C=C |
Synonyme |
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



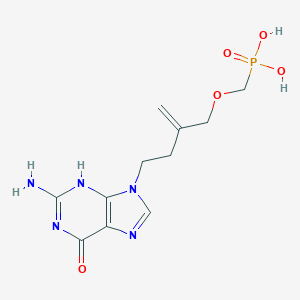


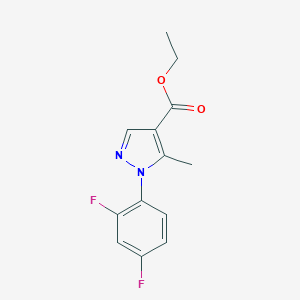
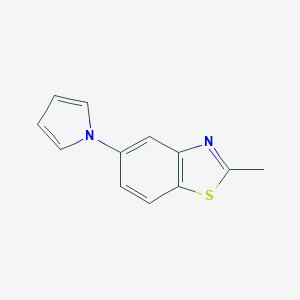
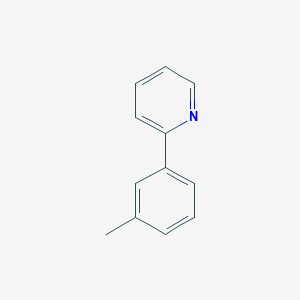
![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)
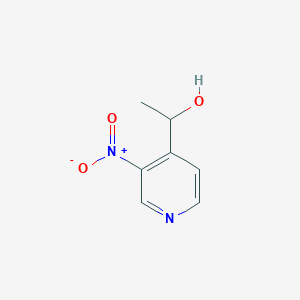

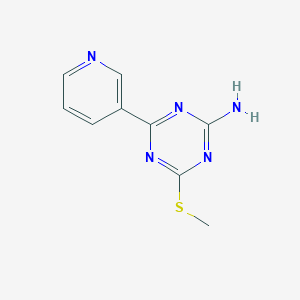
![1-[(3S,4S)-5-Hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B66051.png)
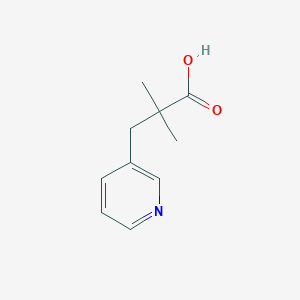
![1-[2-(Hydroxyamino)phenyl]ethanone](/img/structure/B66055.png)
